tert-butyl 3-isothiocyanatopyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-isothiocyanatopyrrolidine-1-carboxylate: is an organic compound with the molecular formula C10H16N2O2S. It is a derivative of pyrrolidine, featuring an isothiocyanate group and a tert-butyl ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-isothiocyanatopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with thiophosgene. The reaction is carried out in an inert atmosphere, often using dichloromethane as the solvent. The reaction mixture is stirred at room temperature, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification methods such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 3-isothiocyanatopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thioureas or thiocarbamates.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The isothiocyanate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, typically in an organic solvent like dichloromethane, at room temperature.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Thioureas or thiocarbamates.
Hydrolysis: tert-Butyl 3-aminopyrrolidine-1-carboxylate.
Reduction: tert-Butyl 3-aminopyrrolidine-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 3-isothiocyanatopyrrolidine-1-carboxylate is used as a building block in organic synthesis. It is particularly useful in the synthesis of heterocyclic compounds and as a precursor for various functionalized pyrrolidines .
Biology and Medicine: In biological research, this compound can be used to modify proteins or peptides through the isothiocyanate group, which reacts with amino groups in biomolecules. This modification can be used to study protein function or to develop new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable intermediate in the synthesis of complex molecules .
Wirkmechanismus
The mechanism of action of tert-butyl 3-isothiocyanatopyrrolidine-1-carboxylate primarily involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in other molecules, such as the amino groups in proteins or peptides. This covalent modification can alter the function or activity of the target molecule, making it useful in various biochemical applications .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3-aminopyrrolidine-1-carboxylate: This compound is a precursor in the synthesis of tert-butyl 3-isothiocyanatopyrrolidine-1-carboxylate and shares similar structural features.
tert-Butyl 3-isothiocyanatopiperidine-1-carboxylate: This compound has a similar isothiocyanate group but features a piperidine ring instead of a pyrrolidine ring.
Uniqueness: this compound is unique due to the combination of the isothiocyanate group and the pyrrolidine ring. This combination provides distinct reactivity and makes it a versatile intermediate in organic synthesis. The presence of the tert-butyl ester also adds to its stability and ease of handling compared to other similar compounds .
Eigenschaften
CAS-Nummer |
1081979-18-1 |
---|---|
Molekularformel |
C10H16N2O2S |
Molekulargewicht |
228.31 g/mol |
IUPAC-Name |
tert-butyl 3-isothiocyanatopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O2S/c1-10(2,3)14-9(13)12-5-4-8(6-12)11-7-15/h8H,4-6H2,1-3H3 |
InChI-Schlüssel |
BRHYXIAYPHYBDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N=C=S |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.